4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine
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Overview
Description
4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a phenyl ring substituted with a pyrrole group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as guanidine hydrochloride with chalcones.
Substitution with Pyrrole Group: The phenyl ring is substituted with a pyrrole group through a cross-coupling reaction, such as the Suzuki-Miyaura cross-coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts for cross-coupling reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction may be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives .
Scientific Research Applications
4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A simpler analog without the phenyl and pyrrole substitutions.
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with different substitution patterns.
Uniqueness
4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine is unique due to the presence of both chlorine atoms and the pyrrole-substituted phenyl ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
89508-74-7 |
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Molecular Formula |
C14H9Cl2N3 |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
4,6-dichloro-2-(3-pyrrol-1-ylphenyl)pyrimidine |
InChI |
InChI=1S/C14H9Cl2N3/c15-12-9-13(16)18-14(17-12)10-4-3-5-11(8-10)19-6-1-2-7-19/h1-9H |
InChI Key |
FDQXQFRQHKOAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)C3=NC(=CC(=N3)Cl)Cl |
Origin of Product |
United States |
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